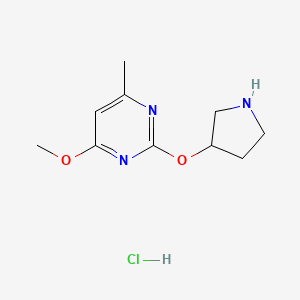
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3O2 . It is used in research and development .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” includes a pyrrolidine ring, a pyrimidine ring, and a methoxy group . The molecular weight of the compound is 245.706 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” include its molecular formula (C10H16ClN3O2), molecular weight (245.71), and its use in research and development .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, such as 2,4-dichloro-5-methoxy-pyrimidine, are valuable intermediates in organic synthesis, used for constructing more complex molecules with potential biological activity. The synthesis involves cyclization and chloridization processes, achieving high purity and yield under optimal conditions (Liu Guo-ji, 2009).
Antiviral Activity : Pyrimidine derivatives, including those substituted at position 5, have been explored for their antiviral properties, particularly against retroviruses. The modification of pyrimidine rings has led to compounds with significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential in antiretroviral therapy (D. Hocková et al., 2003).
Material Science
Preparation of N-Oxide Derivatives : The preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine N-oxide derivatives from β-keto enamides highlight the versatility of pyrimidine derivatives in synthesizing materials with potential applications in electronics and photonics. Such reactions include the conversion of methyl groups into acetoxymethyl groups via Boekelheide rearrangement, demonstrating the chemical flexibility of pyrimidine frameworks (Lina Unger et al., 2018).
Synthesis of Thieno-Fused 7-Deazapurine Ribonucleosides : Thieno-fused 7-deazapurine ribonucleosides derived from pyrimidine scaffolds exhibit cytostatic and antiviral activities. Their synthesis involves cross-couplings or nucleophilic substitutions, indicating their potential in developing new cancer therapies and antiviral drugs. The compounds showed promising activity against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (M. Tichy et al., 2017).
Propiedades
IUPAC Name |
4-methoxy-6-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-9(14-2)13-10(12-7)15-8-3-4-11-6-8;/h5,8,11H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAIRDIOQDEYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCNC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
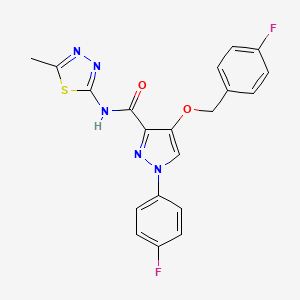
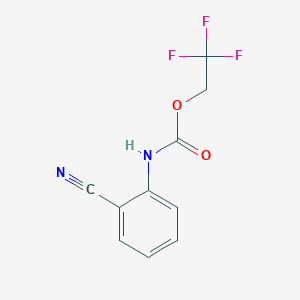
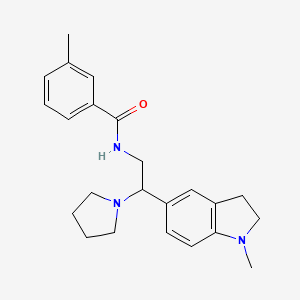
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
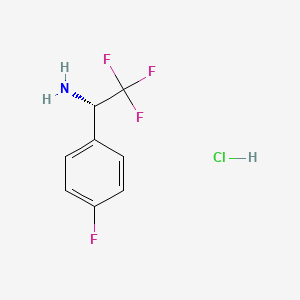
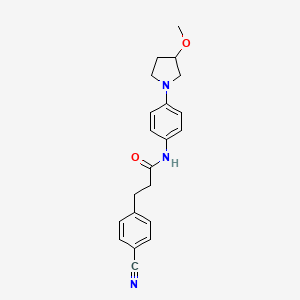
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2738523.png)
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)
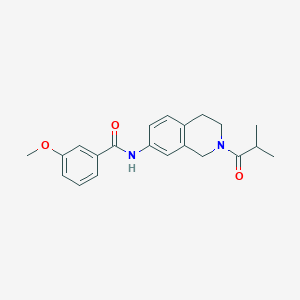
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)